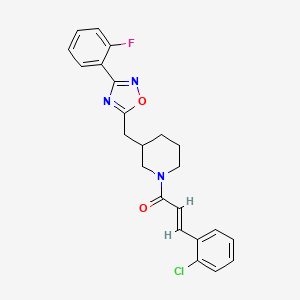

![molecular formula C13H8FN3O3 B2517292 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 2059770-11-3](/img/structure/B2517292.png)

6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This class of compounds is known for their diverse biological activities and their use in medicinal chemistry. The presence of the fluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the pharmacokinetic properties of the molecule.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the condensation of various intermediates. For instance, the synthesis of 6-phenyl-2-phenylimino-6H-1,3,4-thiadiazine-5-carboxylic acid, as described in the first paper, involves the condensation of methyl phenylchloropyruvate with 4-phenylthiosemicarbazide. This reaction proceeds via the Bose reaction, followed by hydrolysis to yield the carboxylic acid. Subsequent cyclodehydration and sulfur extrusion produce a dipyrazolo[1,5-a,1',5'd]pyrazine derivative . Although the exact synthesis of 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid is not detailed in the provided papers, similar synthetic strategies involving condensation, cyclization, and functional group transformations may be applicable.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple nitrogen atoms within the ring system, which can influence the electronic distribution and reactivity of the molecule. The imidazo[1,2-a]pyrazine core is a fused bicyclic structure that provides a rigid framework, potentially contributing to the binding affinity of the molecule to biological targets. The fluorophenyl moiety is likely to be involved in aromatic stacking interactions or hydrogen bonding, depending on the context of the biological environment.

Chemical Reactions Analysis

The chemical reactivity of such heterocyclic compounds typically includes reactions at the nitrogen atoms or the carboxylic acid group. For example, the second paper describes the preparation of 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which serves as an intermediate for further derivatization into hydrazone, pyrazole, and dihydropyridazine derivatives . This indicates that the carboxylic acid group can be modified to produce a variety of derivatives, which may also be true for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid would be influenced by its molecular structure. The presence of the carboxylic acid group suggests solubility in polar solvents and the potential for ionization, depending on the pH of the environment. The fluorine atom could affect the lipophilicity of the molecule, potentially enhancing membrane permeability. The rigid bicyclic core may also influence the melting point and stability of the compound.

The provided papers do not directly discuss the compound , but they offer insights into the synthesis and reactivity of structurally related heterocyclic compounds, which can be extrapolated to provide a preliminary analysis of the compound's characteristics .

Applications De Recherche Scientifique

Cyclization Products and Derivatives Synthesis

Research shows the interaction of fluorophenylamines with acrylic and itaconic acids leads to N-substituted β-alanines, further cyclized to yield compounds with significant chemical structures, including benzimidazole, pyrazole, and hydrazine fragments, indicating a broad scope for chemical synthesis and modification (R. Vaickelionienė & V. Mickevičius, 2006).

Anti-Lung Cancer Activity

Fluoro-substituted compounds have demonstrated anticancer activity against human cancer cell lines, including lung cancer, at low concentrations compared to reference drugs. This indicates the potential of fluoro-substituted benzopyrans and related compounds in therapeutic applications (A. G. Hammam et al., 2005).

Biological Activity Studies

Compounds derived from fluoro-substituted precursors have shown a range of biological activities, including anti-inflammatory and analgesic effects. This suggests their potential for development into therapeutic agents for treating inflammation and pain (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Antibacterial Agents

Chalcones, pyrazolines, and pyrimidinethiones synthesized from fluorophenyl compounds have been evaluated for their antibacterial activity, showcasing the potential of these compounds as antibacterial agents (A. Solankee & J. Patel, 2004).

Antimicrobial Activity

Derivatives synthesized from amino-methyl-4-(substituted phenyl)-1,4-dihydropyrano[2,3-c]pyrazole have shown promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (H. Hafez et al., 2015).

Molecular Docking Studies

Molecular hybrids integrating benzimidazole and pyrazole structural motifs have been designed and synthesized, showing significant anti-inflammatory, radical-scavenging, and anticancer activities. Molecular docking studies have further elucidated their potential mechanisms of action, suggesting these hybrids as promising candidates for developing more potent biological agents (Ramar Sivaramakarthikeyan et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O3/c14-8-3-1-7(2-4-8)9-5-17-6-10(13(19)20)15-11(17)12(18)16-9/h1-6H,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTFDWGATLIPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(N=C3C(=O)N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)

![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)